2,6-Dibromo-3-chloropyridin-4-amine
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Overview
Description
2,6-Dibromo-3-chloropyridin-4-amine: is a halogenated pyridine derivative with the molecular formula C5H3Br2ClN2 and a molecular weight of 286.35 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-chloropyridin-4-amine typically involves halogenation reactions. One common method is the bromination of 3-chloropyridine, followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out in solvents like acetic acid or dichloromethane under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,6-Dibromo-3-chloropyridin-4-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine derivative with boronic acids.
Scientific Research Applications
Chemistry: 2,6-Dibromo-3-chloropyridin-4-amine is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds through cross-coupling reactions .
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and materials science applications .
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-chloropyridin-4-amine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their function and activity . Additionally, the compound’s ability to undergo substitution and coupling reactions allows it to modify biological molecules, leading to various biological effects .
Comparison with Similar Compounds
- 2,4-Dibromo-6-chloropyridin-3-amine
- 3,5-Dibromo-4-chloropyridine
- 5-Bromo-6-chloropyridin-2-amine
Uniqueness: 2,6-Dibromo-3-chloropyridin-4-amine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its similar compounds .
Properties
IUPAC Name |
2,6-dibromo-3-chloropyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVYEDHWOBABMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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